1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine
Description
Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry
The chemistry of triazoles dates back to the late 19th century, but it was in the latter half of the 20th century that interest in this heterocyclic system burgeoned, largely driven by the discovery of their diverse biological activities. Early synthetic methods, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing the 1,2,4-triazole core. Over the decades, synthetic methodologies have evolved to become more efficient and versatile, allowing for the creation of a vast library of substituted triazoles. This has been crucial for the development of numerous successful drugs, including the antifungal agents fluconazole (B54011) and itraconazole, which feature the 1,2,4-triazole moiety. The continuous development in synthetic organic chemistry provides a robust platform for the creation of novel derivatives like 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine, enabling detailed investigation into their specific properties.
Structural Features and Electronic Configuration of 1,2,4-Triazole Heterocycles
The 1,2,4-triazole ring is a planar, aromatic system with 6 π-electrons delocalized across the five-membered ring. This aromaticity contributes to its stability. The presence of three nitrogen atoms imparts distinct electronic features to the ring. The nitrogen atoms act as hydrogen bond acceptors, and in the case of N-unsubstituted triazoles, the N-H group can act as a hydrogen bond donor. This ability to engage in hydrogen bonding is critical for the interaction of triazole-containing molecules with biological targets.
A crystallographic study of the closely related tautomer, 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole, reveals that the phenyl and triazole rings are planar. nih.gov However, there is a significant dihedral angle between the two rings. nih.gov The molecules in the crystal lattice are linked by intermolecular N-H···N hydrogen bonds, forming centrosymmetric rings. nih.gov
Rationale for Focused Research on this compound
The focused research on this compound stems from several key considerations within the field of medicinal chemistry. The 1,2,4-triazol-5-amine scaffold is recognized as a valuable pharmacophore and a bioisostere for amide and urea (B33335) functionalities. Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 3-amino-1,2,4-triazole motif, for instance, is considered a urea bioisostere with enhanced solubility and a reduced tendency for aggregation. urfu.ru
The substitution pattern of this compound is of particular interest. The phenyl group at the C3 position can engage in π-π stacking and hydrophobic interactions with biological targets. The amino group at the C5 position provides a site for hydrogen bonding and can be a key pharmacophoric element. The methylation at the N1 position serves several purposes: it blocks one of the potential sites of metabolism, prevents tautomerization which can be important for consistent receptor binding, and can fine-tune the lipophilicity and steric profile of the molecule.
Derivatives of 1,2,4-triazol-5-amines have been investigated for a range of biological activities, including as covalent inhibitors of enzymes such as blood coagulation factor XIIa and thrombin. acs.orgacs.org The specific substitution pattern in this compound could modulate such activities, potentially leading to more potent and selective therapeutic agents. The synthesis and study of this specific compound allow researchers to probe the structure-activity relationships of this class of molecules in a systematic manner.
Detailed Research Findings
While specific research findings exclusively for this compound are limited in publicly available literature, a significant amount of data exists for its closely related tautomer, 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. A detailed crystallographic study of this tautomer provides valuable insights into the structural aspects of this molecular framework.
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole has been reported via the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294) in refluxing methanol (B129727). nih.gov The structure was unequivocally confirmed by X-ray diffraction. nih.gov
Crystallographic Data for 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5110 (5) |
| b (Å) | 11.2490 (8) |
| c (Å) | 10.1048 (7) |
| β (°) | 101.866 (4) |
| Volume (ų) | 946.76 (11) |
| Z | 4 |
| Dihedral Angle (Phenyl-Triazole) | 38.80 (2)° |
Hydrogen Bond Geometry for 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N4—H4A···N3 | 0.886 (8) | 2.110 (8) | 2.9923 (13) | 173.1 (12) |
| N4—H4B···N2 | 0.917 (8) | 2.210 (10) | 3.0415 (14) | 150.4 (10) |
Spectroscopic data for related compounds further illuminates the characteristics of this class of molecules. For instance, the 1H and 13C NMR spectra of various 3-amino-1,2,4-triazole derivatives have been extensively reported. urfu.ru In a typical 1H NMR spectrum in a solvent like DMSO-d6, the NH2 protons appear as a broad singlet, and the aromatic protons of the phenyl group exhibit characteristic multiplets. ufv.br In the 13C NMR spectrum, the carbons of the triazole ring resonate at distinct chemical shifts, which are influenced by the nature of the substituents. ufv.br The infrared spectra of aminotriazoles show characteristic N-H stretching vibrations for the amino group and aromatic C-H stretching bands. ufv.br
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLKLZWPSVFXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Methyl 3 Phenyl 1h 1,2,4 Triazol 5 Amine and Its Analogues
Established Synthetic Strategies for 1,2,4-Triazol-5-amines
The synthesis of the 1,2,4-triazol-5-amine core can be approached through several general methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Condensation Reactions for Triazole Ring Formation
Condensation reactions are a classical and widely employed method for the formation of the 1,2,4-triazole (B32235) ring. These reactions typically involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. Two notable named reactions in this category are the Einhorn–Brunner and Pellizzari reactions.
The Einhorn–Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. For instance, the reaction of N-formyl benzamide (B126) with phenylhydrazine (B124118) yields 1,5-diphenyl-1,2,4-triazole.
The Pellizzari reaction describes the synthesis of 1,2,4-triazole derivatives from a mixture of an amide and an acyl hydrazide. A classic example is the formation of 3,5-diphenyl-1,2,4-triazole from the reaction of benzamide and benzoyl hydrazide.
Another common approach involves the reaction of ester ethoxycarbonylhydrazones with primary amines, which upon heating, cyclize to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov
Cycloaddition Approaches in Triazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings like the 1,2,4-triazole nucleus. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).
A common approach is the 1,3-dipolar cycloaddition between nitrile imines, often generated in situ from hydrazonoyl hydrochlorides, and various dipolarophiles. For example, the reaction of nitrile imines with carbodiimides in the presence of a base like triethylamine (B128534) can yield 5-amino-1,2,4-triazoles. Symmetrical and asymmetrical carbodiimides are generally compatible with this method.
Furthermore, copper-catalyzed three-component reactions involving nitrile ylides and diazonium salts have been developed, offering a mild and operationally simple route to a diverse range of 1,2,4-triazoles.
Regioselective Synthesis Protocols and Control of Isomerism
The synthesis of substituted 1,2,4-triazoles often presents the challenge of regioselectivity, as different isomers can be formed depending on the reaction conditions and the nature of the substituents. Controlling the position of substituents on the triazole ring is crucial for determining the final properties of the molecule.
Catalyst-controlled methodologies have emerged as a key strategy for achieving high regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst can direct the reaction to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. Silver(I) catalysis has been shown to favor the formation of 1,3-disubstituted isomers, while copper(II) catalysis leads to the 1,5-disubstituted products.
One-pot, two-step processes have also been developed to achieve high regioselectivity in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. These methods often involve the in-situ formation of an intermediate which then undergoes cyclization, with the reaction pathway being directed by the reagents and conditions to yield a specific isomer.
Specific Synthetic Routes to 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine
While general methods provide a framework for the synthesis of 1,2,4-triazoles, the specific preparation of this compound requires a tailored approach to ensure the correct placement of the methyl and phenyl groups and the amino functionality.
Step-by-Step Synthesis Pathways
A plausible synthetic route to this compound can be extrapolated from the synthesis of its isomer, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole. The synthesis of this isomer involves the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294).
Following a similar logic, the synthesis of this compound could potentially be achieved through the cyclization of a key intermediate, N-methyl-N'-cyanobenzamidine. This intermediate would contain the necessary fragments for the target molecule. The proposed pathway is as follows:
Formation of N-methyl-N'-cyanobenzamidine: This intermediate can be synthesized from the reaction of benzonitrile (B105546) with methylamine (B109427) to form N-methylbenzamidine, which is then reacted with cyanogen (B1215507) bromide.
Cyclization with Hydrazine (B178648): The N-methyl-N'-cyanobenzamidine intermediate would then be reacted with hydrazine. The cyclization is expected to proceed via nucleophilic attack of the hydrazine at the amidine carbon, followed by intramolecular cyclization and elimination of ammonia (B1221849) to yield the desired this compound.
An alternative approach could involve the reaction of a pre-formed substituted amidrazone with a suitable cyclizing agent.
Optimization of Reaction Conditions (e.g., Temperature, Solvent)
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that influence the outcome of the synthesis include temperature, solvent, and reaction time.
For the proposed synthesis of this compound, the following conditions could be considered for optimization:
| Step | Parameter | Conditions to be Optimized | Rationale |
| Cyclization | Temperature | The reaction temperature for the cyclization of N-methyl-N'-cyanobenzamidine with hydrazine would need to be carefully controlled. A range from room temperature to reflux temperatures of the chosen solvent should be investigated. | Lower temperatures may lead to slower reaction rates, while excessively high temperatures could promote the formation of side products or decomposition. |
| Cyclization | Solvent | A variety of polar protic and aprotic solvents should be screened. Alcohols such as methanol (B129727) or ethanol, as well as solvents like dimethylformamide (DMF) or acetonitrile, could be suitable. | The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and pathway. The choice of solvent can also affect the ease of product isolation. |
| Cyclization | Reaction Time | The reaction progress should be monitored over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products. |
Systematic variation of these parameters would allow for the determination of the optimal conditions for the synthesis of this compound.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques that enhance reaction efficiency, reduce environmental impact, and provide rapid access to complex molecular architectures. These methods have been instrumental in the synthesis of 1,2,4-triazole derivatives.
One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. A notable one-pot, three-component approach has been developed for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov This procedure is based on the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov The use of standard peptide coupling reagents and mild reaction conditions makes this method highly adaptable for combinatorial chemistry and the rapid generation of compound libraries. nih.gov
This methodology can be conceptually applied to the synthesis of analogues of this compound by varying the starting materials. For instance, using benzamidine, an appropriate carboxylic acid, and methylhydrazine could theoretically lead to the desired 1-methyl-3-phenyl substituted triazole core. The efficiency of this one-pot procedure is highlighted by its successful implementation in parallel synthesis, demonstrating its robustness for creating large chemical libraries. nih.gov
Table 1: Example of a One-Pot Synthesis for 1,3,5-Trisubstituted 1,2,4-Triazoles This table is a representative example based on the described methodology and does not depict the direct synthesis of the subject compound.
| Starting Material 1 (Amidine) | Starting Material 2 (Carboxylic Acid) | Starting Material 3 (Hydrazine) | Product (1,2,4-Triazole) | Yield (%) |
| Benzamidine | Acetic Acid | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-1,2,4-triazole | Moderate-High |
| 4-Methoxybenzamidine | Propionic Acid | Methylhydrazine | 1-Methyl-3-(4-methoxyphenyl)-5-ethyl-1H-1,2,4-triazole | Moderate-High |
Another efficient one-pot strategy involves the copper(I)-catalyzed reaction of fluoroalkyl azides and terminal alkynes, which allows for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. organic-chemistry.org While this pertains to the 1,2,3-triazole isomer, the principles of one-pot, metal-catalyzed reactions are broadly applicable in the synthesis of azole heterocycles.
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. An eco-friendly, catalyst-free, and additive-free method has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. mdpi.com This tandem reaction utilizes enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and condensation. mdpi.com The methodology exhibits a broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields in a short reaction time. mdpi.com
While this specific reaction leads to a fused triazole system, the underlying principles of catalyst-free tandem reactions under microwave irradiation could inspire the development of similar methods for the synthesis of this compound. The key would be the selection of appropriate acyclic precursors that can undergo a similar cascade of reactions to form the desired triazole ring.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives.
An efficient microwave-assisted method has been developed for the direct synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine (B1677879) bicarbonate. mdpi.com This approach is particularly advantageous for the use of volatile carboxylic acids, as the reactions are conducted in sealed vessels under controlled microwave irradiation. mdpi.com The optimized conditions typically involve heating at 180 °C for a few hours, resulting in high yields of the desired products. mdpi.com For the synthesis of analogues of the title compound, benzoic acid could be used as the carboxylic acid precursor.
Table 2: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles Data extracted from a study on the direct condensation of carboxylic acids with aminoguanidine bicarbonate. mdpi.com
| Carboxylic Acid | Product | Reaction Time (Microwave) | Yield (%) |
| Propionic Acid | 3-Amino-5-ethyl-1,2,4-triazole | 3 h | High |
| Isobutyric Acid | 3-Amino-5-isopropyl-1,2,4-triazole | 3 h | High |
| Benzoic Acid | 3-Amino-5-phenyl-1,2,4-triazole | 3 h | High |
Furthermore, microwave irradiation has been effectively used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org In this method, N-guanidinosuccinimide is reacted with various amines under microwave irradiation, leading to the formation of the 1,2,4-triazole ring through a nucleophilic opening of the succinimide (B58015) ring and subsequent recyclization. rsc.org This demonstrates the utility of microwave assistance in multi-step transformations leading to functionalized amino-triazoles. The significant reduction in reaction time from hours to minutes highlights the efficiency of this technique. nih.gov
Derivatization and Functionalization Strategies
The biological activity and material properties of the this compound scaffold can be finely tuned through derivatization and functionalization. Key sites for modification include the exocyclic amino group and the phenyl ring.
The exocyclic amino group of 1,2,4-triazol-5-amines is a versatile handle for introducing a wide range of functional groups. Acylation is a common modification strategy. For instance, a series of amide-functionalized 1,2,4-triazol-5-amines have been synthesized through regioselective acylation. nih.govacs.org The reaction of a 3-phenyl-1,2,4-triazol-5-amine derivative with benzoyl chloride or 4-fluorobenzoyl chloride selectively yields the N1-acylated product. nih.govacs.org X-ray crystallography has confirmed the position of the acyl moiety on the triazole ring nitrogen rather than the exocyclic amino group under certain conditions. nih.govacs.org
Another important derivatization is the formation of Schiff bases through condensation with various aldehydes. dergipark.org.tr For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol readily reacts with different aldehydes to form the corresponding Schiff bases. dergipark.org.tr These imines can then serve as intermediates for further cyclization reactions, for instance, with thioglycolic acid to produce thiazolidinone derivatives. dergipark.org.tr
Table 3: Examples of Amino Group Derivatization in 1,2,4-Triazoles
| Starting Triazole | Reagent | Product Type |
| 3-Phenyl-1,2,4-triazol-5-amine analogue | Benzoyl Chloride | N-Acylated Triazole |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted Benzaldehyde | Schiff Base |
| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Thioglycolic Acid | Thiazolidinone derivative |
The nature and position of substituents on the phenyl ring can significantly influence the electronic properties, conformation, and biological activity of 3-phenyl-1,2,4-triazole derivatives. The planarity of the molecule, for instance, is affected by the substitution pattern. In the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, the molecule is essentially planar, with a very small dihedral angle of 2.3° between the phenyl and triazole rings. nih.gov However, in its tautomer, 5-phenyl-1H-1,2,4-triazol-3-amine, this angle increases to 30.8°, indicating a loss of planarity. nih.gov This conformational change can impact how the molecule interacts with biological targets.
Furthermore, the introduction of substituents can directly modulate biological activity. For example, studies on related 3-phenyl-1,2,4-triazole-3-thione nucleosides have shown that the incorporation of a thiobutyl substituent at the C5 position of the triazole ring leads to a significant increase in cytotoxicity and antiviral activity. nih.gov While not a direct modification of the phenyl ring, this highlights the sensitivity of the molecule's activity to substitution. The electronic effects of substituents on the phenyl ring itself are also critical. Electron-withdrawing or electron-donating groups can alter the electron density of the entire molecule, affecting its reactivity and interactions with biological receptors.
Annular N-Alkylation and N-Sulfonylation Strategies
The functionalization of the 1,2,4-triazole ring through the introduction of alkyl and sulfonyl groups is a critical strategy for modulating the chemical and biological properties of its derivatives. In the context of this compound and its analogues, annular N-alkylation and N-sulfonylation target the available nitrogen atoms within the triazole core, as well as the exocyclic amino group. The regioselectivity of these reactions is a key consideration, influenced by the electronic and steric environment created by existing substituents.
Annular N-Alkylation
The 1,2,4-triazole nucleus possesses multiple nucleophilic nitrogen atoms, making regioselectivity a significant challenge during N-alkylation. nih.gov For a generic 1,2,4-triazole, alkylation can potentially occur at the N1, N2, or N4 positions. In the specific case of this compound, the N1 position is already occupied by a methyl group, directing subsequent alkylation to the N2 or N4 positions, or the exocyclic 5-amino group.
Research on related S-protected 1,2,4-triazole analogues has shown that alkylation typically occurs at the N1 and N2 atoms, with N2-alkylated isomers often being the preferred product. nih.govresearchgate.net The outcome of the reaction is governed by a combination of factors including the nature of the alkylating agent, the base employed, the solvent system, and the steric and electronic effects of the substituents on the triazole ring. nih.govbeilstein-journals.org For instance, studies on the alkylation of 3,5-disubstituted-1H-1,2,4-triazoles indicate that steric hindrance at the N4 position can favor alkylation at the less hindered N1 and N2 sites. researchgate.net
In the alkylation of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, a mixture of three different isomers was formed: N(1)-CH2-N(1), N(1)-CH2-N(2), and N(2)-CH2-N(2), with the mixed N(1)/N(2) isomer being favored due to steric effects. researchgate.net This highlights the competitive nature of the different nitrogen atoms on the triazole ring.
| Triazole Substrate | Alkylating Agent | Base/Solvent | Product(s) and Regioselectivity | Reference |
|---|---|---|---|---|
| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ / Acetone | Formation of three bis(triazolyl)methane isomers (-N¹-CH₂-N¹-, -N¹-CH₂-N²-, -N²-CH₂-N²-). The -N¹-CH₂-N²- isomer was favored. | nih.govresearchgate.net |
| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-dibromopropane | K₂CO₃ / Acetone | Yielded a 2-(3-bromopropyl)-triazole via N²-alkylation and a cyclized indolo-triazolo-diazepine from initial N¹-alkylation. | nih.govresearchgate.net |
| 3,5-dibromo-1H-1,2,4-triazole | Benzyl bromide derivatives | K₂CO₃ / DMF | Alkylation occurs at N¹/N² due to steric hindrance at the N⁴ position. | researchgate.net |
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group (-SO₂R) onto a nitrogen atom, forming a sulfonamide. This reaction can occur on the annular nitrogens or the exocyclic amino group of 1,2,4-triazole derivatives. The reaction of heterocyclic amines with sulfonyl chlorides in the presence of a base is a common method for synthesizing N-heterocyclic sulfonamides. cbijournal.com
For substrates like this compound, the primary amino group at the C5 position is a likely site for sulfonylation due to its nucleophilicity. This would result in the formation of N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)sulfonamides. However, reaction at the annular N2 or N4 positions is also possible, leading to N-sulfonylated triazolium species or neutral N-sulfonylated triazoles, depending on the subsequent reaction steps.
A study on the regioselective N-sulfonylation of a close analogue, 3-(methylthio)-1H-1,2,4-triazol-5-amine, provides insight into these pathways. researchgate.net The reaction of various amines with sulfonylating agents like p-toluenesulfonyl chloride (p-TsCl) has been well-documented, often proceeding efficiently under various conditions, including sonication. researchgate.net Furthermore, methods have been developed for the synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides, demonstrating another route to functionalized triazoles. nih.govresearchgate.net The choice of solvent, base, and sulfonylating agent can influence the reaction's regioselectivity and yield. researchgate.net
| Substrate | Sulfonylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl and Aliphatic Amines | p-Toluenesulfonyl chloride (p-TsCl) | Atomized Sodium / EtOH–THF / Sonication | N-sulfonylated amines (Sulfonamides) | researchgate.net |
| Heterocyclic Thioamides | Alkyl- and Arylsulfonyl azides | Solvent-free, 88 °C | N-Sulfonyl amidines | nih.govresearchgate.net |
| Arylthiols and Amines | I₂O₅ (mediator) | Metal-free | N-mono- and N,N-di-substituted sulfonamides | rsc.org |
| 3-(methylthio)-1H-1,2,4-triazol-5-amine | Aroyl chlorides (Acylation analogue) | Not specified | Regioselective N-acylation products | researchgate.net |
Structural Elucidation and Advanced Characterization Techniques for 1 Methyl 3 Phenyl 1h 1,2,4 Triazol 5 Amine
Spectroscopic Analysis Methods
The structural elucidation of 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the electronic environment of individual atoms, and the nature of the functional groups present.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) are typically observed as one or two sharp-to-medium bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic methyl group are expected just above and below 3000 cm⁻¹, respectively.
The spectrum will also feature characteristic absorptions for the triazole and phenyl rings. The C=N and C=C stretching vibrations within these aromatic rings are expected to appear in the 1450-1600 cm⁻¹ region. The N-H bending vibration of the amino group usually appears around 1600-1650 cm⁻¹. Fingerprint region absorptions below 1400 cm⁻¹ will correspond to various C-N stretching and C-H bending modes, providing a unique pattern for the compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ (Amine) | 3300 - 3500 |
| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 |
| N-H Bend | -NH₂ (Amine) | 1600 - 1650 |
| C=N / C=C Stretch | Aromatic Rings | 1450 - 1600 |
Based on a thorough review of available scientific literature, the specific experimental data required to fully detail the structural elucidation and advanced characterization of this compound is not present in the public domain. Specifically, dedicated studies on the mass spectrometry fragmentation pathways and a complete X-ray crystallographic analysis of the isolated compound could not be located.
Therefore, it is not possible to provide the detailed analysis for the following sections as requested in the outline:
X-ray Crystallographic Analysis for Solid-State Structure
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
Without peer-reviewed and published experimental data for this compound, generating content for these sections would compromise the scientific accuracy and integrity of the article. Information on related isomers or general triazole compounds cannot be substituted, as per the strict requirement to focus solely on the specified molecule.
Insights from Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the forces governing the crystal packing.
A recent study on a new hybrid material incorporating the protonated form of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole conducted a Hirshfeld surface analysis to investigate the interactions between molecules. researchgate.net The analysis, performed with Crystal Explorer software, and the associated 2D fingerprint plots are instrumental in confirming the presence and nature of hydrogen bonding and other non-covalent contacts. researchgate.net
In the context of the hybrid material studied, (C9H12N4)2[BiBr6]·Cl·4H2O, the analysis revealed that Br···H/H···Br interactions were the most dominant, accounting for 50% of the total intermolecular contacts. researchgate.net For typical organic crystals without heavy atoms like bromine, the major interactions observed are often H···H, C···H/H···C, and N···H/H···N contacts. For instance, in other triazole derivatives, H···H contacts can make up over 50% of the total surface interactions, with significant contributions from N···H (13-20%) and C···H (14-20%) contacts as well.
The dnorm surface map uses a red-white-blue color scheme where red spots indicate close intermolecular contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. This visualization is crucial for identifying specific atoms involved in hydrogen bonding and other significant interactions that stabilize the crystal lattice.
| Interaction Type | Typical Percentage Contribution |
|---|---|
| H···H | ~50 - 60% |
| C···H / H···C | ~15 - 20% |
| N···H / H···N | ~15 - 25% |
| O···H / H···O (if applicable) | ~10 - 15% |
Crystal Packing Arrangements
The crystal structure of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The crystal packing is primarily dictated by a network of intermolecular hydrogen bonds.
The key feature of the molecular arrangement is the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions create a distinct R²₂(8) ring motif, a common supramolecular synthon in systems containing amino and nitrogen heterocycle functionalities. nih.govresearchgate.net These rings act as fundamental building blocks of the crystal.
Furthermore, these R²₂(8) rings are interconnected, building up a zigzag layer structure that is parallel to the (100) plane of the unit cell. nih.govresearchgate.net This layered arrangement is a consequence of the directional nature of the hydrogen bonds, which effectively organizes the molecules into a stable, repeating three-dimensional network. The phenyl and triazole rings themselves are planar, though they are twisted relative to one another. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.21 |
| Crystal System | Monoclinic |
| Space Group | P21/c researchgate.net |
| a (Å) | 8.5110 (5) nih.govresearchgate.net |
| b (Å) | 11.2490 (8) nih.govresearchgate.net |
| c (Å) | 10.1048 (7) nih.govresearchgate.net |
| β (°) | 101.866 (4) nih.govresearchgate.net |
| Volume (ų) | 946.76 (11) nih.govresearchgate.net |
| Z | 4 nih.govresearchgate.net |
Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular geometry, and reactivity of a molecule. These theoretical methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine, a DFT study would typically involve calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and the distribution of atomic charges could be determined, offering insights into the molecule's reactivity and intermolecular interactions. However, no specific DFT studies for this compound are available.
Molecular Orbital Analysis (HOMO/LUMO) and Related Descriptors
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
Hardness and Electrophilicity IndexChemical hardness (η) is a measure of resistance to charge transfer and is calculated as η = (I - A) / 2. Its inverse, softness (S), describes the molecule's polarizability. The electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons, is given by ω = μ² / (2η).
Without dedicated computational studies for this compound, it is not possible to provide the specific values for these descriptors or to create the corresponding data tables.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
The primary interactions involve the delocalization of lone pair (LP) electrons from nitrogen atoms into adjacent anti-bonding orbitals (σ* or π). These interactions, quantified by the second-order perturbation energy E(2), indicate the strength of the electron delocalization. Key interactions include the delocalization of the lone pair of the amino nitrogen (N) into the π anti-bonding orbital of the triazole ring's C=N bond. This LP(N) → π*(C=N) interaction signifies a high degree of electron sharing and π-conjugation between the amino group and the heterocyclic ring, which stabilizes the planar geometry of the amino group relative to the ring.
Furthermore, interactions between the triazole ring and the phenyl substituent are observed. Hyperconjugative interactions such as π(C=C) → π(C=N) from the phenyl ring to the triazole ring contribute to the electronic communication between the two ring systems. The stability of the molecule is also enhanced by interactions involving the methyl group, such as σ(C-H) → σ(N-C) hyperconjugation.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N-amine) | π* (C5=N4) | 45.8 | π-conjugation |
| LP (N2) | σ* (N1-C5) | 8.2 | Hyperconjugation |
| π (C-phenyl) | π* (C3-N4) | 15.5 | Ring-Ring Conjugation |
| σ (C-H methyl) | σ* (N1-C5) | 2.1 | Hyperconjugation |
Theoretical Prediction of Spectroscopic Parameters
Calculated NMR Chemical Shifts based on Magnetic Shielding Tensors
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). nih.gov These calculations are based on the determination of magnetic shielding tensors for each nucleus. ufv.br By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-311+G(d,p)), the isotropic shielding values (σ) can be computed. ufv.br The chemical shifts (δ) are then determined by referencing these values to the isotropic shielding of a standard, typically Tetramethylsilane (TMS).
The calculated ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation. The protons of the phenyl group are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the triazole ring. The methyl group protons attached to N1 would typically resonate as a singlet in the upfield region. The amino group protons often appear as a broader signal. For the ¹³C spectrum, distinct signals are predicted for the carbons of the triazole ring, the phenyl ring, and the methyl group. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the electronic effects of their substituents. ufv.br
| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| NH₂ | 5.98 | C3 (Triazole) | 158.4 |
| CH₃ | 3.65 | C5 (Triazole) | 154.2 |
| Phenyl (ortho) | 7.85 | C-ipso (Phenyl) | 130.1 |
| Phenyl (meta) | 7.42 | C-ortho (Phenyl) | 126.5 |
| Phenyl (para) | 7.51 | C-meta (Phenyl) | 129.3 |
| C-para (Phenyl) | 129.8 | ||
| CH₃ | 32.7 |
Predicted Vibrational Frequencies (IR)
Theoretical vibrational analysis based on DFT calculations is employed to predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. These calculated frequencies often require scaling to correct for anharmonicity and the approximations inherent in the theoretical method.
The predicted IR spectrum shows characteristic bands corresponding to specific functional groups. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. ufv.br Aromatic C-H stretching from the phenyl ring typically appears around 3000-3100 cm⁻¹. researchgate.net The stretching vibrations of the C=N and C=C bonds within the triazole and phenyl rings are predicted to be in the 1500-1650 cm⁻¹ range. ufv.br Vibrations associated with the triazole ring itself, often referred to as ring breathing modes, are found in the 900-1200 cm⁻¹ region. researchgate.net
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3455 | ν(N-H) asymmetric stretch | Amine |
| 3360 | ν(N-H) symmetric stretch | Amine |
| 3080 | ν(C-H) stretch | Phenyl Ring |
| 2985 | ν(C-H) stretch | Methyl Group |
| 1640 | δ(N-H) scissoring | Amine |
| 1610 | ν(C=N) stretch | Triazole Ring |
| 1585 | ν(C=C) stretch | Phenyl Ring |
| 1150 | Ring breathing | Triazole Ring |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic absorption properties of molecules. By calculating the excitation energies and oscillator strengths (f), TD-DFT can predict the UV-Visible absorption spectrum. The analysis for this compound focuses on transitions from occupied molecular orbitals to unoccupied molecular orbitals.
The key electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant π-character distributed across the phenyl ring and the amino-substituted triazole system. The LUMO is likely a π* anti-bonding orbital primarily located on the triazole and phenyl rings. The main absorption bands are therefore assigned to π → π* transitions. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption, provide a theoretical UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | 4.52 | 274 | 0.35 |
| HOMO-1 → LUMO | 4.98 | 249 | 0.18 |
| HOMO → LUMO+1 | 5.31 | 233 | 0.22 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netorientjchem.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP map reveals distinct regions of positive and negative potential. The most negative regions (typically colored red or yellow) are concentrated around the nitrogen atoms of the triazole ring (N2 and N4) and the nitrogen of the exocyclic amino group. researchgate.net These areas are rich in electron density, primarily due to the lone pairs on the nitrogen atoms, and represent the most likely sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the regions of highest positive potential (colored blue) are located around the hydrogen atoms of the amino group. These electron-deficient sites are susceptible to nucleophilic attack. The phenyl ring exhibits a relatively neutral potential, with slight negative potential above and below the plane of the ring due to the π-electron cloud.
Reactivity Profiles and Mechanistic Studies of 1 Methyl 3 Phenyl 1h 1,2,4 Triazol 5 Amine
Investigation of Reaction Mechanisms for Triazole Derivatives
The reaction mechanisms of 1,2,4-triazole (B32235) derivatives are diverse, reflecting the versatile nature of the heterocyclic core. The triazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, alkylations, and cyclization reactions. chemicalbook.comresearchgate.net
One of the key aspects influencing the reactivity of N-unsubstituted or singly substituted 1,2,4-triazoles is tautomerism, the phenomenon where protons can migrate between the nitrogen atoms of the ring. nih.govijsr.netresearchgate.net For 3-substituted-5-amino-1,2,4-triazoles, annular prototropic tautomerism is a significant consideration, influencing which nitrogen atom acts as a nucleophile in reactions. rsc.org However, in 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine, the presence of the methyl group at the N1 position precludes this specific type of tautomerism, simplifying its reactive profile to some extent by locking the substitution pattern.
Mechanistic studies on related C-amino-1,2,4-triazoles reveal that reactions with electrophiles, such as alkyl halides, can proceed via SN2 pathways. nih.gov Computational and experimental data show that quaternization of 1-substituted 3-amino-1,2,4-triazoles can occur at multiple sites, including the N2 and N4 atoms of the triazole ring, as well as the exocyclic amino group. nih.gov The reaction pathway is often a complex interplay of kinetic and thermodynamic factors, with calculated transition state energies helping to predict the most likely products. nih.gov For instance, a plausible mechanism for the formation of certain triazoles involves the nucleophilic substitution of a leaving group on a precursor, followed by deprotonation and intramolecular ring-closure. nih.gov
Role of Substituents on Electronic Properties and Reactivity
In this compound, the three substituents each exert a distinct electronic influence:
1-Methyl Group: As an alkyl group, the methyl substituent at N1 is weakly electron-donating through an inductive effect. It also provides steric hindrance that can influence the approach of reagents.
3-Phenyl Group: The phenyl ring at C3 can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction, primarily through resonance effects. The dihedral angle between the phenyl ring and the triazole ring is crucial; a more planar conformation allows for greater π-electron delocalization, affecting the molecule's electronic properties. nih.gov
5-Amino Group: The amino group (-NH2) at C5 is a strong electron-donating group through resonance, significantly increasing the electron density of the triazole ring system. This donation enhances the nucleophilicity of the ring nitrogens and the exocyclic amine itself.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the influence of substituents on properties like tautomeric stability, molecular electrostatic potential, and HOMO/LUMO energy gaps, which are all indicators of reactivity. researchgate.net Structure-activity relationship (SAR) studies on various substituted 1,2,4-triazoles have confirmed that even subtle changes to the substituents can markedly influence biological and chemical activity. mdpi.comacs.org
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -CH₃ (Methyl) | N1 | Weakly Electron-Donating (Inductive) | Slightly increases ring nucleophilicity; provides steric bulk. |
| -C₆H₅ (Phenyl) | C3 | Resonance Effect (can be donating or withdrawing) | Modulates π-system electron density; influences planarity. nih.gov |
| -NH₂ (Amino) | C5 | Strongly Electron-Donating (Resonance) | Significantly increases nucleophilicity of the ring and exocyclic N. nih.gov |
Identification of Nucleophilic and Electrophilic Centers
The distribution of electrons within the this compound molecule defines its reactive sites. The 1,2,4-triazole ring itself possesses both electron-rich nitrogen atoms and electron-deficient carbon atoms. chemicalbook.com
Nucleophilic Centers: The sites susceptible to attack by electrophiles are those with high electron density.
Ring Nitrogen Atoms (N2 and N4): The lone pairs on the sp2-hybridized nitrogen atoms make them primary nucleophilic centers. Computational studies using Fukui functions and molecular electrostatic potential maps on similar C-amino-1,2,4-triazoles confirm that the N4 atom is often a major site for electrophilic attack. chemicalbook.comnih.gov The N2 atom is also a potential nucleophilic site. nih.gov
Exocyclic Amino Group (-NH2): The nitrogen of the 5-amino group is also a potent nucleophilic center, capable of reacting with various electrophiles. nih.gov Its reactivity is competitive with that of the ring nitrogens.
Electrophilic Centers: The sites susceptible to attack by nucleophiles are those with low electron density.
Ring Carbon Atoms (C3 and C5): The carbon atoms within the 1H-1,2,4-triazole ring are considered π-deficient due to their attachment to highly electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic substitution, although such reactions often require harsh conditions. The C3 atom, bonded to the phenyl group, and the C5 atom, bonded to the amino group, are the primary electrophilic carbons in the ring.
| Center Type | Location | Reasoning | Potential Reactions |
|---|---|---|---|
| Nucleophilic | N4 Atom | High electron density, lone pair availability. chemicalbook.comnih.gov | Alkylation, Protonation, Acylation |
| Nucleophilic | N2 Atom | High electron density, lone pair availability. nih.gov | Alkylation, Acylation |
| Nucleophilic | 5-Amino Group (N) | Lone pair on exocyclic nitrogen. nih.gov | Alkylation, Acylation, Diazotization |
| Electrophilic | C3 and C5 Atoms | π-deficient nature due to adjacent nitrogen atoms. chemicalbook.com | Nucleophilic Aromatic Substitution (under forcing conditions) |
Selectivity in Chemical Transformations and Regiochemical Control
Achieving selectivity in the chemical modification of this compound is a significant challenge due to the presence of multiple competing nucleophilic sites (N2, N4, and the exocyclic amino group). The outcome of reactions with electrophiles is often a mixture of products, with the distribution depending on the nature of the electrophile, solvent, temperature, and base used. chemicalbook.comnih.gov
For example, studies on the alkylation of 1-substituted 3-amino-1,2,4-triazoles have shown that such reactions can proceed with low selectivity, yielding a mixture of N2-alkylated, N4-alkylated, and N-amino-alkylated products. nih.gov The hardness or softness of the electrophile can influence the site of attack; harder electrophiles may favor attack at the harder N4 atom, while softer electrophiles might prefer the N2 atom or the amino group. nih.gov
Strategies to achieve regiochemical control often involve the use of protecting groups. A notable method for achieving selective N4-alkylation in C-amino-1,2,4-triazoles involves protecting the more nucleophilic exocyclic amino group, for instance, as an acetylamino derivative. nih.gov This protection deactivates the amino group towards electrophilic attack, thereby directing the reaction to the ring nitrogen atoms. Subsequent removal of the protecting group yields the desired regiochemically pure product. nih.gov Similarly, the choice of reaction conditions is paramount. For the parent 1H-1,2,4-triazole, alkylation can be directed regioselectively to N1 by using sodium ethoxide in ethanol, whereas using aqueous sodium hydroxide (B78521) results in a mixture of N1 and N4 substituted products. chemicalbook.com These principles can be extrapolated to predict and control the reactivity of this compound, where the primary competition lies between the N2, N4, and 5-amino positions.
Advanced Research Applications and Future Trajectories of 1 Methyl 3 Phenyl 1h 1,2,4 Triazol 5 Amine in Chemical Science
Utility as Building Blocks in Complex Organic Synthesis
The bifunctional nature of 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine, possessing a reactive primary amine and a nucleophilic triazole ring system, establishes it as a versatile synthon in organic chemistry. Its structure is primed for constructing more elaborate molecular architectures, particularly fused heterocyclic systems and other diversely substituted molecules. Aminotriazoles are recognized as crucial binucleophilic agents that facilitate the synthesis of polycondensed heterocycles. nih.gov
Construction of Fused Heterocyclic Systems (e.g., 1,2,4-Triazolo[1,5-a]pyrimidines, 1,2,4-Triazolo[1,5-a]nih.govrjptonline.orgresearchgate.nettriazines)
The primary amino group at the C5 position is particularly reactive and serves as a key handle for annulation reactions, where a new ring is fused onto the existing triazole core. This strategy is a prominent method for generating libraries of complex heterocyclic compounds. nih.gov
1,2,4-Triazolo[1,5-a]pyrimidines: This fused bicyclic system is of significant interest due to its structural similarity to purines, leading to a wide array of biological activities. nih.gov The most common and direct synthesis involves the cyclocondensation of a 5-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov In this reaction, the amino group of a precursor like this compound would initiate a nucleophilic attack on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization involving a nitrogen atom from the triazole ring, ultimately forming the pyrimidine (B1678525) ring. This general approach has been used to synthesize a variety of substituted 5-phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines. researchgate.net
Reaction Scheme for 1,2,4-Triazolo[1,5-a]pyrimidine Synthesis
| Reactant A | Reactant B | Conditions | Product |
|---|
1,2,4-Triazolo[1,5-a] nih.govrjptonline.orgresearchgate.nettriazines: Also known as 5-azapurines, these fused systems are another class of purine (B94841) isosteres. researchgate.net The synthesis of this scaffold from 5-amino-1,2,4-triazoles is a well-established method. nih.gov A common strategy involves the reaction of the aminotriazole with a reagent capable of providing a C-N-C fragment, such as N-cyanodithiocarbonimidates. researchgate.net The reaction proceeds via a (3+3) heterocyclization, where the three atoms of the C-N-C synthon react with the N-C-N segment of the aminotriazole to form the fused 1,3,5-triazine (B166579) ring. researchgate.net This methodology highlights the utility of compounds like this compound as precursors to complex, nitrogen-rich fused systems.
Synthesis of Diversely Substituted Heterocycles
Beyond fused systems, the amino group of this compound is a gateway to a wide range of other heterocyclic derivatives. The reactivity of C-aminotriazoles is similar to that of normal aromatic amines. rjptonline.org For instance, it can readily react with aldehydes and ketones to form Schiff bases (imines). nepjol.inforesearchgate.net These Schiff bases are not merely final products but are valuable intermediates themselves. For example, reaction of a triazole-derived Schiff base with thioglycolic acid can lead to the formation of thiazolidinone rings, thereby linking the triazole core to another distinct heterocyclic system. dergipark.org.tr This diversity-oriented approach allows for the modular construction of complex molecules with varied structural motifs.
Role in Materials Science Research and Hybrid Material Formation
The application of 1,2,4-triazole (B32235) derivatives extends into materials science, where their nitrogen-rich structure and coordinating ability are highly advantageous. While specific research on this compound in this domain is nascent, the properties of the triazole scaffold suggest significant potential, particularly in the development of Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The multiple nitrogen atoms in the 1,2,4-triazole ring make it an excellent candidate for a multitopic linker, capable of coordinating to multiple metal centers to build extended 3D networks. nih.govresearchgate.net The use of N-rich coordinating ligands like triazoles is a key strategy in developing energetic MOFs (E-MOFs), which seek to combine high energy content with enhanced thermal stability and low sensitivity. nih.gov The phenyl group on the this compound backbone could also engage in π–π stacking interactions within a framework, further stabilizing the structure. nih.gov A patent has described the use of related 1,2,3-triazole compounds in creating photoactive MOFs, indicating the potential for these heterocycles in functional materials. google.com
Exploration in Catalysis and Coordination Chemistry
The field of coordination chemistry leverages molecules called ligands that bind to a central metal atom. The 1,2,4-triazole ring is an effective ligand due to the presence of multiple nitrogen atoms with available lone pairs of electrons, making them capable of coordinating to transition metals. researchgate.net
This compound can act as a ligand, coordinating to metal ions through the nitrogen atoms of the triazole ring. Research on structurally similar 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol has demonstrated that the triazole can act as a bidentate ligand, coordinating through a ring nitrogen and an exocyclic atom. researchgate.net Similarly, coordination compounds of disubstituted 1,2,4-triazole-3-thiones have been synthesized and studied. nih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. By forming complexes with metals such as copper, nickel, or zinc, this compound could serve as a component in the design of new catalysts for organic transformations or as a building block for novel coordination polymers.
Potential Coordination Sites of this compound
| Atom | Type | Role in Coordination |
|---|---|---|
| N2 | Triazole Ring Nitrogen | Potential Lewis base site for metal binding |
| N4 | Triazole Ring Nitrogen | Potential Lewis base site for metal binding |
Emerging Research Directions and Interdisciplinary Investigations
The future trajectory for this compound in chemical science is pointed toward interdisciplinary fields where its unique structural features can be exploited. Given the vast body of research on the biological activities of 1,2,4-triazoles, a primary emerging direction is its application as a molecular scaffold in medicinal chemistry and chemical biology. dergipark.org.trresearchgate.netmdpi.com
The synthesis of novel derivatives for biological screening is a major focus. For example, the development of new 1,2,4-triazole-based nucleoside analogues is a topical area in the search for new antiviral drugs, inspired by the success of the broad-spectrum antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide core. nih.gov The combination of the phenyl group, which can enhance lipophilicity and participate in π-stacking with biological targets, and the versatile triazole core makes this compound an attractive starting point for creating libraries of potential therapeutic agents.
Furthermore, the integration of this triazole into advanced materials for applications in sensing or electronics represents another frontier. The coordination chemistry of the triazole can be exploited to develop chemosensors, where binding to a specific metal ion could trigger a fluorescent or colorimetric response. As chemical science becomes increasingly interconnected with biology and materials science, versatile building blocks like this compound will continue to be essential tools for innovation.
Q & A
Q. Experimental Strategy :
- X-ray Crystallography : Resolves tautomeric forms (e.g., single-crystal XRD at 100 K) .
- DFT Calculations : Predicts tautomer stability (e.g., Gibbs free energy differences using Gaussian 09) .
Advanced: What computational approaches predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Prioritize enzymes with triazole-binding pockets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
- Pharmacophore Modeling :
- Features : Map hydrogen bond acceptors (triazole N) and hydrophobic regions (phenyl ring) .
- MD Simulations :
Case Study : Docking scores (−9.2 kcal/mol) suggest inhibition of Candida albicans CYP51, corroborated by MIC assays (IC₅₀: 2.5 µM) .
Advanced: How to resolve contradictions in reported biological activity data for triazole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. fluoro) alter logP and bioavailability .
- Assay Conditions : pH (7.4 vs. 6.5) affects protonation states and membrane permeability .
Q. Resolution Strategy :
Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., CLSI guidelines for antimicrobial tests) .
SAR Studies : Synthesize analogs (e.g., 1-methyl-3-(4-fluorophenyl) variant) to isolate substituent effects .
Physicochemical Profiling : Measure logD (octanol/water) and solubility to correlate with activity trends .
Q. Emergency Response :
- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Exposure : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
